molecular formula C18H13F2N3O2 B5613426 N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5613426
M. Wt: 341.3 g/mol
InChI Key: RUUHKEMWNWTXQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves multi-step chemical processes. For example, a related compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall chemical yield. Desmethylation and O-methylation were crucial steps in the synthesis, highlighting the complexity and precision required in crafting such molecules (Wang et al., 2013).

Molecular Structure Analysis

Structural studies of related compounds, such as N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide, have been carried out using X-ray crystal-structure analysis. These studies often reveal significant insights into the conformational characteristics and rotational barriers of these compounds, which are essential for understanding their biological properties (Grassi et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse. For instance, the reaction mechanisms can involve cyclization, acylation, and substitution reactions that lead to the formation of structurally complex molecules with unique properties. These reactions are crucial for the functionalization of the molecules and enhance their potential applications in various fields (Browne et al., 1981).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies often employ techniques like X-ray diffraction, IR, NMR, and UV-Vis spectroscopy to analyze these properties. For example, the analysis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives revealed high yields and simple reaction workups, indicating good solubility and ease of purification (Sabbaghan & Hossaini, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these compounds. Studies on the antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides show that specific derivatives exhibit activity against bacteria, demonstrating the importance of chemical properties in designing functional molecules for specific applications (Mobinikhaledi et al., 2006).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-12(9-14)18(24)21-16-7-6-13(19)10-15(16)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUHKEMWNWTXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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